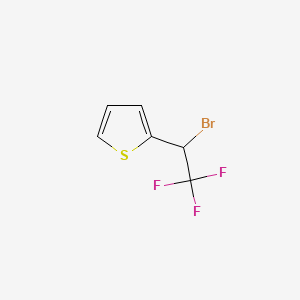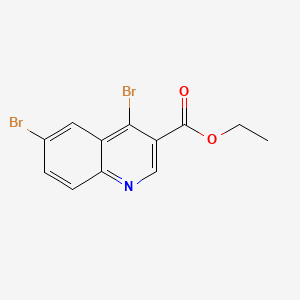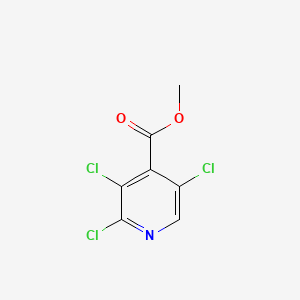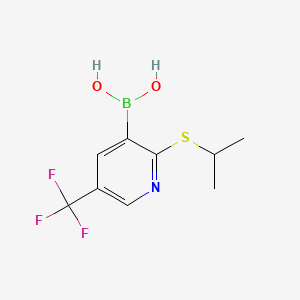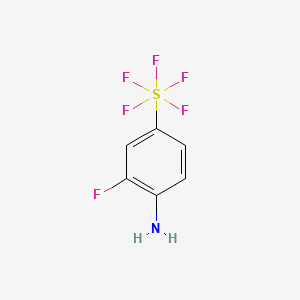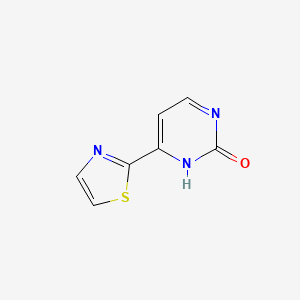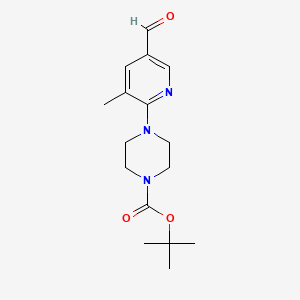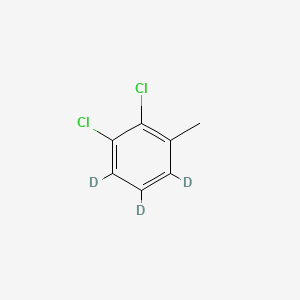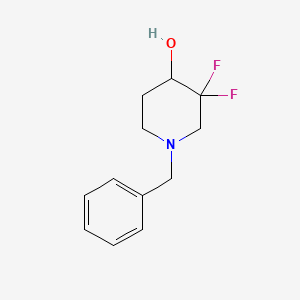
1-Benzyl-3,3-difluoropiperidin-4-ol
描述
1-Benzyl-3,3-difluoropiperidin-4-ol is a chemical compound with the molecular formula C12H15F2NO It is a piperidine derivative characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-difluoropiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3-position. The resulting intermediate is then subjected to reduction conditions to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions: 1-Benzyl-3,3-difluoropiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding piperidine derivative.
Substitution: The fluorine atoms at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 1-Benzyl-3,3-difluoropiperidin-4-one
Reduction: 1-Benzyl-3,3-difluoropiperidine
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
1-Benzyl-3,3-difluoropiperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-benzyl-3,3-difluoropiperidin-4-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group at the 4-position may also play a role in its activity by participating in hydrogen bonding interactions.
相似化合物的比较
- 1-Benzyl-3,3-difluoropiperidin-4-one
- 1-Benzyl-3,3-difluoropiperidine
- 1-Benzyl-4-hydroxypiperidine
Comparison: 1-Benzyl-3,3-difluoropiperidin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 1-benzyl-3,3-difluoropiperidin-4-one, the hydroxyl group in this compound provides additional sites for chemical modification and potential interactions with biological targets. The fluorine atoms enhance the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.
属性
IUPAC Name |
1-benzyl-3,3-difluoropiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKSUYTZFNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



